molecular formula C13H20 B1295472 1,4-Diisopropyl-2-methylbenzene CAS No. 58502-85-5

1,4-Diisopropyl-2-methylbenzene

Cat. No. B1295472
CAS RN: 58502-85-5
M. Wt: 176.3 g/mol
InChI Key: BRXCOIOOGGCKPZ-UHFFFAOYSA-N
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Description

1,4-Diisopropyl-2-methylbenzene is a derivative of benzene, a fundamental structure in organic chemistry. While the provided papers do not directly discuss 1,4-Diisopropyl-2-methylbenzene, they do provide insights into the properties and reactions of structurally related compounds. These compounds include derivatives of benzene with various substituents that can influence their physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of benzene derivatives often involves substitution reactions where different functional groups replace hydrogen atoms on the benzene ring. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves an aromatic nucleophilic substitution reaction . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene is achieved by treating a chloromercurio precursor with methylmagnesium chloride . These methods could potentially be adapted for the synthesis of 1,4-Diisopropyl-2-methylbenzene by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the aromatic ring. For instance, the presence of isopropyl groups can introduce steric hindrance, affecting the molecule's geometry and reactivity10. The structure of 1,4-difluorobenzene has been determined with high accuracy using a combination of gas electron diffraction and liquid crystal NMR data, highlighting the importance of precise structural determination .

Chemical Reactions Analysis

Benzene derivatives undergo various chemical reactions depending on their substituents. The anionic polymerization of 1,4-diisopropenylbenzene, a compound with vinyl groups, is characterized by differences in reactivity between the two double bonds . This suggests that the presence of isopropyl groups in 1,4-Diisopropyl-2-methylbenzene could also affect its reactivity in similar polymerization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are diverse. For example, the aggregation-induced emission property of certain nonplanar conjugated compounds indicates that molecular packing and intermolecular interactions can significantly affect photoluminescence efficiency . The formation of one-dimensional supramolecular structures by 1,4-diisocyanobenzene on gold surfaces demonstrates the potential for creating conductive nanomaterials . These findings suggest that the physical and chemical properties of 1,4-Diisopropyl-2-methylbenzene would be influenced by its molecular structure and the nature of its interactions with other molecules or surfaces.

Scientific Research Applications

Chemical Synthesis and Isomerization

  • 1,4-Diisopropyl-2-methylbenzene, closely related to isopropylchlorobenzenes, is significant in the study of isomerization equilibria. This is crucial for understanding molecular transformations in organic synthesis, as seen in the isomerization of various alkylchlorobenzenes (Nesterova, Rozhnov, Malova, & Kovzel, 1985).

Catalysis and Polymerization

  • The compound plays a role in catalysis, as observed in the hydrogenation and dehydrogenation processes. Specifically, it undergoes hydrogenation over certain catalysts to form other isopropyl derivatives, demonstrating its versatility in chemical reactions (Tanaka, Hattori, & Tanabe, 1978).
  • In polymer science, derivatives like 1,4-diisopropenylbenzene are key in anionic polymerization, highlighting its importance in the synthesis of polymers with specific properties (Lutz, Beinert, & Rempp, 1982).

Energy and Material Science

  • It's relevant in the study of solid state proton spin relaxation in compounds like ethylbenzenes. This research is significant in understanding molecular dynamics and could have implications in materials science and nanotechnology (Beckmann, Happersett, Herzog, & Tong, 1991).

Biochemical Research

Environmental Chemistry

  • In environmental chemistry, derivatives of 1,4-Diisopropyl-2-methylbenzene are used to study the ozonolysis of lignin models, which is essential for understanding the breakdown of lignin in the environment (Mvula, Naumov, & von Sonntag, 2009).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Non-emergency personnel are advised not to breathe vapors, aerosols, avoid substance contact, ensure adequate ventilation, keep away from heat and sources of ignition, and evacuate the danger area .

properties

IUPAC Name

2-methyl-1,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCOIOOGGCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207224
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diisopropyl-2-methylbenzene

CAS RN

58502-85-5
Record name 1,4-Diisopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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